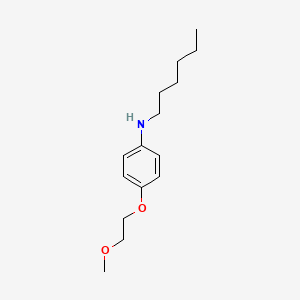![molecular formula C25H29NO2 B1385606 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline CAS No. 1040688-72-9](/img/structure/B1385606.png)
3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline
Übersicht
Beschreibung
“3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline” is a complex organic compound. It contains an aniline group, which is an aromatic amine, and two ether groups attached to benzyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of ether linkages and the attachment of the benzyl groups. This could potentially be achieved through reactions such as Williamson ether synthesis or nucleophilic aromatic substitution .Molecular Structure Analysis
The molecule contains an aniline group, which is a benzene ring attached to an amine (-NH2) group. It also has two benzyloxy groups, which are benzene rings attached to an oxygen atom, further connected to the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The aniline group could participate in electrophilic aromatic substitution reactions or be acylated to form amides . The ether groups could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, due to the presence of polar groups like the ether and amine, it might have some degree of polarity. The aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Benzoxazine Compounds : Research on the synthesis of benzoxazine compounds, such as 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, involves the study of reaction paths of phenol, aniline, and formaldehyde. This research is important for understanding the chemical structures and synthesis pathways of related compounds, including 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline (Zhang et al., 2015).
Cyclization of Aniline Derivatives : The synthesis of N-benzyl derivatives from substituted anilines and their subsequent cyclization to form heterocyclic compounds is another area of focus. This research provides insights into the chemical behavior and potential applications of similar aniline derivatives (Nnamonu et al., 2013).
Biochemical Applications
DNA-Binding Studies : Certain aniline derivatives have been studied for their DNA-binding properties. These studies are crucial for understanding the biological interactions and potential therapeutic uses of these compounds (Wu et al., 2014).
Antibacterial and Antifungal Activities : N-(2-Hydroxy-5-chlorobenzylidine)-anilines, similar in structure to 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline, have been tested for their antibacterial and antifungal properties. This research highlights the potential medical applications of these compounds (Reisner & Borick, 1955).
Materials Science
Liquid Crystal Research : Aniline derivatives are also explored in the field of liquid crystal research. The study of their mesomorphic behavior and phase transitions contributes to the development of advanced materials and technologies (Matsunaga et al., 1999).
Synthesis of Novel Benzoxazines : Research into the synthesis of novel benzoxazines from aniline and other components is relevant for developing new materials with specific properties, such as crosslinking behavior, which is critical in polymer science (Andreu et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[2-(3-methylbutoxy)phenyl]methyl]-3-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-20(2)15-16-27-25-14-7-6-11-22(25)18-26-23-12-8-13-24(17-23)28-19-21-9-4-3-5-10-21/h3-14,17,20,26H,15-16,18-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDREFARNBNBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CNC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline](/img/structure/B1385525.png)





![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)


![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
![N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385542.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1385545.png)
